molecular formula C19H22N2O2 B3055134 N,N'-bis(3,4-dimethylphenyl)propanediamide CAS No. 6315-44-2

N,N'-bis(3,4-dimethylphenyl)propanediamide

Cat. No.: B3055134
CAS No.: 6315-44-2
M. Wt: 310.4 g/mol
InChI Key: FPKMDVFAXRQSIY-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dimethylphenyl)propanediamide: is an organic compound with the molecular formula C19H22N2O2. It is a derivative of malonamide, featuring two 3,4-dimethylphenyl groups attached to the nitrogen atoms of the propanediamide backbone.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dimethylphenyl)propanediamide is not specified in the search results .

Safety and Hazards

The safety and hazards of N,N’-bis(3,4-dimethylphenyl)propanediamide are not specified in the search results .

Future Directions

The future directions for the use of N,N’-bis(3,4-dimethylphenyl)propanediamide are not specified in the search results .

Relevant Papers The search results did not provide specific peer-reviewed papers related to N,N’-bis(3,4-dimethylphenyl)propanediamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3,4-dimethylphenyl)propanediamide typically involves the reaction of 3,4-dimethylaniline with malonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for N,N’-bis(3,4-dimethylphenyl)propanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3,4-dimethylphenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Scientific Research Applications

N,N’-bis(3,4-dimethylphenyl)propanediamide has several applications in scientific research, including:

Comparison with Similar Compounds

  • N,N’-bis(3,4-dimethylphenyl)malonamide
  • N,N’-bis(3,4-dimethylphenyl)succinamide
  • N,N’-bis(3,4-dimethylphenyl)glutaramide

Comparison: N,N’-bis(3,4-dimethylphenyl)propanediamide is unique due to its specific structural arrangement and the presence of 3,4-dimethylphenyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the propanediamide backbone provides distinct steric and electronic properties, influencing its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

N,N'-bis(3,4-dimethylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12-5-7-16(9-14(12)3)20-18(22)11-19(23)21-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKMDVFAXRQSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979132
Record name N~1~,N~3~-Bis(3,4-dimethylphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6315-44-2
Record name 3',4'-Malonoxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(3,4-dimethylphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 mmol 3,4-dimethylaniline and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen. N1,N3-di(3,4-dimethylphenyl)malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 13.9 g N1,N3-di(3,4-dimethylphenyl)malonamide was obtained (yield 89.6%, purity 98.5%)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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